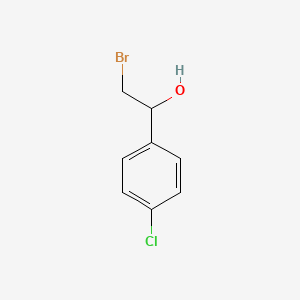

2-Bromo-1-(4-chlorophenyl)ethanol

Description

Significance of Halogenated Alcohols in Chemical Synthesis

Halogenated organic compounds are of immense importance in various fields, including pharmaceuticals, agrochemicals, and materials science. acs.orgrsc.org Halogen atoms, when introduced into an organic molecule, can significantly alter its physical and chemical properties, including its reactivity and biological activity. mt.com Halogenated alcohols, in particular, are versatile intermediates in organic synthesis. acs.orgalevelchemistryhelp.co.uk The presence of both a hydroxyl group and a halogen atom on adjacent carbon atoms allows for a variety of chemical transformations. They can be synthesized from alcohols through nucleophilic substitution, where a halogen replaces the hydroxyl group. alevelchemistryhelp.co.uk

The hydroxyl group can be easily converted into other functional groups, while the halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in coupling reactions. This dual functionality makes halogenated alcohols valuable precursors for the synthesis of more complex molecules. nih.gov

Position of 2-Bromo-1-(4-chlorophenyl)ethanol as a Key Organic Intermediate

2-Bromo-1-(4-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of a range of organic compounds. Its structure, containing both a bromine and a chlorine atom, as well as a hydroxyl group, provides multiple sites for chemical modification. For instance, it can be synthesized from 2-Bromo-1-(4-chlorophenyl)ethanone through reduction using a reagent like sodium borohydride (B1222165) (NaBH4) in ethanol (B145695). researchgate.net This ketone precursor itself is a valuable starting material in various synthetic pathways. epa.govresearchgate.net

The presence of the 4-chlorophenyl group also influences the reactivity of the molecule and can be a key structural feature in the final target compounds. This particular substitution pattern is found in numerous biologically active molecules.

Conceptual Framework of Reactivity in Aryl-Substituted Bromoethanols

The reactivity of aryl-substituted bromoethanols like 2-Bromo-1-(4-chlorophenyl)ethanol is governed by the interplay of electronic and steric effects of the substituents on the ethanol backbone. The aryl group, in this case, a 4-chlorophenyl group, significantly influences the reactivity of the adjacent benzylic carbon and the hydroxyl group.

The electron-withdrawing nature of the chlorine atom on the phenyl ring can impact the acidity of the hydroxyl group and the electrophilicity of the carbon atom bearing the hydroxyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. However, the reactivity of aryl halides in nucleophilic substitution reactions can be complex, with sp2 hybridized carbons generally being unreactive towards SN1 and SN2 reactions. youtube.com

The stereochemistry of the molecule also plays a critical role in its reactivity, particularly in reactions where the stereocenter at the carbon bearing the hydroxyl group is involved. The ability to control the stereochemistry during the synthesis and subsequent reactions of such molecules is a key focus in modern asymmetric synthesis. nih.gov

Interactive Data Table

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARLXKUTYSMNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284908 | |

| Record name | 2-bromo-1-(4-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-52-9 | |

| Record name | NSC39776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-(4-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1 4 Chlorophenyl Ethanol

Chemical Synthesis Approaches

Chemical synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol is predominantly achieved through the reduction of its corresponding ketone, 2-Bromo-1-(4-chlorophenyl)ethanone, or via regioselective reactions on alkene precursors.

Reduction Strategies from 2-Bromo-1-(4-chlorophenyl)ethanone

The conversion of the carbonyl group in 2-Bromo-1-(4-chlorophenyl)ethanone to a hydroxyl group is a key transformation. This is accomplished using both stoichiometric reductants and catalytic hydrogenation techniques.

Stoichiometric reducing agents are widely employed for the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol due to their reliability and high conversion rates. Common reagents include complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Research shows that the reduction of 2-Bromo-1-(4-chlorophenyl)ethanone with sodium borohydride in ethanol (B145695) at reflux provides the desired alcohol product. researchgate.net Another highly effective method involves the use of borane-THF complex in a tetrahydrofuran (B95107) solvent at temperatures between 0 and 10°C, which has been reported to yield 2-Bromo-1-(4-chlorophenyl)ethanol in as high as 95%. chemicalbook.com These methods are valued for their operational simplicity and effectiveness in achieving high product yields.

Interactive Table 1: Stoichiometric Reduction of 2-Bromo-1-(4-chlorophenyl)ethanone

| Reagent | Solvent | Temperature | Yield | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol | Reflux | Not Specified | researchgate.net |

| Borane-THF (BH₃·THF) | Tetrahydrofuran | 0 - 10°C | 95% | chemicalbook.com |

Catalytic transfer hydrogenation represents an efficient and scalable alternative for the reduction of α-halo ketones. This method avoids the use of stoichiometric metal hydride reagents, instead utilizing a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. Ruthenium and rhodium complexes are particularly effective for this transformation. rsc.orgnih.gov

While specific studies on the transfer hydrogenation of 2-Bromo-1-(4-chlorophenyl)ethanone are not extensively detailed in readily available literature, the general applicability of this method to aromatic ketones is well-established. For instance, ruthenium complexes like RuCl₂(PPh₃)₃ are known to catalyze the transfer hydrogenation of various ketones with high efficiency when activated by a base. rsc.orgacs.org Similarly, rhodium complexes derived from amino acids have been developed for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. nih.govrsc.org This pathway offers a greener and more atom-economical approach compared to stoichiometric reductions.

Regioselective Halogenation and Hydroxylation Routes

An alternative synthetic route to 2-Bromo-1-(4-chlorophenyl)ethanol involves the regioselective addition of bromine and a hydroxyl group across the double bond of a suitable alkene precursor, namely 4-chlorostyrene (B41422). This process, known as halohydrin formation, is a powerful method for creating vicinal haloalcohols.

The reaction is typically carried out by treating 4-chlorostyrene with a bromine source, such as N-Bromosuccinimide (NBS) or aqueous bromine (Br₂), in a nucleophilic solvent like water. The mechanism proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com Water then acts as a nucleophile, attacking the more substituted carbon of the bromonium ion ring in a backside attack. chadsprep.comyoutube.com This regioselectivity (Markovnikov orientation) and anti-addition stereochemistry ensure the formation of the desired 2-Bromo-1-(4-chlorophenyl)ethanol product. masterorganicchemistry.com This method provides a direct and atom-economical route from a readily available starting material.

Biocatalytic and Enantioselective Synthesis

The demand for enantiomerically pure compounds has driven the development of biocatalytic methods, which use enzymes or whole microorganisms to achieve high levels of stereoselectivity.

Microorganism-Mediated Asymmetric Transformations

The asymmetric reduction of prochiral ketones using microorganisms or isolated enzymes is a cornerstone of modern green chemistry. These biocatalysts, particularly alcohol dehydrogenases (ADHs), can produce chiral alcohols with very high enantiomeric excess (ee).

Detailed studies on the reduction of α-halo acetophenones have demonstrated the power of this approach. For example, research utilizing an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) has shown that specific, engineered mutants of the enzyme can produce either the (R) or (S) enantiomer of the corresponding alcohol with exceptional selectivity. In the asymmetric reduction of 2-bromo-4'-chloroacetophenone (B15067), a substrate closely related to the precursor of the title compound, different TeSADH mutants yielded the corresponding (R)- and (S)-alcohols with conversions up to 99% and enantiomeric excesses greater than 99%. This highlights the potential for producing highly pure single-enantiomer versions of 2-Bromo-1-(4-chlorophenyl)ethanol.

Interactive Table 2: Enantiocomplementary Biocatalytic Reduction of 2-Bromo-4'-chloroacetophenone

| Biocatalyst (TeSADH Mutant) | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| P84S/I86A | (R)-alcohol | 45 | >99 |

| ΔP84/A85G | (S)-alcohol | 41 | >99 |

Specific Microbial Strains and Their Bioreduction Capabilities

A variety of microorganisms, including bacteria, yeasts, and fungi, are known to effectively reduce substituted acetophenones. researchgate.netsaspublishers.com While specific studies on the bioreduction of 2-bromo-4'-chloroacetophenone are not extensively detailed in publicly available literature, the capabilities of certain microbial genera in reducing similar halogenated ketones suggest their potential application. For instance, species from genera such as Candida, Debaryomyces, Penicillium, and Aspergillus have demonstrated high efficacy in the asymmetric reduction of various acetophenone (B1666503) derivatives. researchgate.netsaspublishers.comAspergillus flavus, in particular, has been noted for its significant ability to bioreduce p-chloroacetophenone. saspublishers.com Similarly, Candida zeylanoides and Debaryomyces hansenii have been used to convert substituted acetophenones into their corresponding chiral alcohols with excellent enantiomeric excess (up to 99%) and high yields. researchgate.net The yeast Rhodotorula glutinis has also been successfully used in immobilized form for the asymmetric reduction of acetophenone and its analogues, yielding the (S)-enantiomer with over 99% enantiopurity. nih.gov

The table below summarizes microbial strains used for the bioreduction of substituted acetophenones, indicating their potential for the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol.

| Microbial Strain | Substrate Example | Product Enantioselectivity | Reference |

|---|---|---|---|

| Candida zeylanoides P1 | 4-Nitroacetophenone | >99% ee (S) | researchgate.net |

| Debaryomyces hansenii P1 | 3-Methoxyacetophenone | >99% ee (R) | researchgate.net |

| Rhodotorula glutinis EBK-2 | Acetophenone | >99% ee (S) | nih.gov |

| Aspergillus flavus | p-Chloroacetophenone | Significant bioconversion | saspublishers.com |

| Lactobacillus senmaizukei | Acetophenone | High ee and conversion | nih.gov |

Optimization of Bioreaction Conditions (e.g., pH, temperature, co-substrates)

The efficiency and selectivity of microbial reductions are highly dependent on reaction conditions. Key parameters that require optimization include pH, temperature, agitation, incubation time, and substrate concentration. researchgate.netsaspublishers.comnih.gov For example, the optimal conditions for the bioreduction of acetophenone using Lactobacillus senmaizukei were identified as a pH of 5.25, a temperature of 25°C, and an incubation time of 72 hours at 100 rpm. nih.gov For fungal reductions, such as with Penicillium rubens, a pH of 5 and a temperature of 25°C were found to be optimal. researchgate.net The presence of co-substrates, typically a simple sugar like glucose, is essential to provide the necessary reducing equivalents (NAD(P)H) for the dehydrogenase enzymes within the microbial cells. The optimization of these parameters is crucial for maximizing both the conversion rate and the enantiomeric excess of the resulting alcohol product. nih.gov

Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is an alternative or complementary strategy to asymmetric synthesis for obtaining enantiomerically pure compounds. This technique relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, most commonly an enzyme. jocpr.com

Lipase-Mediated Enantiomeric Enrichment

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols, including halogenated ethanols, due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. researchgate.net The process typically involves the enantioselective acylation of the alcohol using an acyl donor, such as vinyl acetate (B1210297). nih.gov One enantiomer of the alcohol is preferentially acylated by the lipase (B570770) to form an ester, leaving the other, less reactive enantiomer unreacted. youtube.com This allows for the separation of the resulting ester and the remaining alcohol, both in enantiomerically enriched forms. youtube.com

Several lipases have proven effective for resolving secondary alcohols. Novozym 435, an immobilized form of lipase B from Candida antarctica, is frequently cited for its high efficiency in deracemization reactions. nih.gov Lipase AK from Pseudomonas fluorescens is another powerful catalyst, often used with vinyl acetate as both the acyl donor and solvent to achieve high enantiomeric ratios (E > 200). researchgate.net The choice of solvent and acyl donor can significantly impact the reaction's efficiency and selectivity. nih.gov

The table below presents examples of lipases and conditions used in the kinetic resolution of secondary alcohols, which could be adapted for 2-Bromo-1-(4-chlorophenyl)ethanol.

| Lipase | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica Lipase B) | Not Specified | Monoether-functionalized ionic liquids | High efficiency and enantioselectivity (>99% ee) | nih.gov |

| AK Lipase (Pseudomonas fluorescens) | Vinyl Acetate | Vinyl Acetate | Highly asymmetric transformations (E > 200) | researchgate.net |

| Lipase from Candida rugosa | Vinyl Acetate | Biphasic (buffer/hexane/ether) | Achieved >98% ee for a hydroxyphosphonate | mdpi.com |

| PCL (Pseudomonas cepacia lipase) | Butyric anhydride | THF | Effective resolution of Morita-Baylis-Hillman adducts | nih.gov |

Mechanistic Aspects of Enzyme Stereoselectivity

The stereoselectivity of lipases arises from the chiral environment of the enzyme's active site. jocpr.com Lipases typically operate via a Ping-Pong Bi-Bi mechanism involving a catalytic triad (B1167595) of amino acids (e.g., Serine, Histidine, and Aspartate). jocpr.comrsc.org In the first step, the active site's serine residue performs a nucleophilic attack on the carbonyl group of the acyl donor, forming a tetrahedral intermediate that collapses to release the alcohol part of the donor and form a covalent acyl-enzyme intermediate. jocpr.com Subsequently, one enantiomer of the racemic alcohol fits more favorably into the active site, allowing its hydroxyl group to act as a nucleophile, attacking the acyl-enzyme intermediate to form the ester product and regenerate the free enzyme. The other enantiomer, due to steric hindrance or unfavorable interactions within the active site, reacts at a much slower rate. This difference in reaction rates is the basis for the kinetic resolution. youtube.com

Evaluation of Enantiomeric Excess in Biocatalytic Products

To determine the success of an asymmetric synthesis or kinetic resolution, the enantiomeric excess (ee) of the product must be accurately measured. The most common and reliable technique for this is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This method utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188), which can form transient diastereomeric complexes with the enantiomers. nih.gov These different interactions cause the two enantiomers to travel through the column at different rates, resulting in their separation and allowing for their individual quantification. nih.gov Gas chromatography (GC) with a chiral column is another widely used method for analyzing volatile chiral alcohols and their derivatives. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Microwave-Assisted Synthetic Approaches to Halogenated Ethanols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions, increase yields, and improve product purity. nih.gov Compared to conventional heating, which transfers heat slowly from the outside in, microwave irradiation heats the entire reaction mixture simultaneously and efficiently by direct coupling with polar molecules. matanginicollege.ac.in This rapid, uniform heating can dramatically reduce reaction times from hours to minutes. nih.gov

For the synthesis of halogenated ethanols like 2-Bromo-1-(4-chlorophenyl)ethanol, microwave assistance can be applied to the reduction of the corresponding α-haloketone precursor (2-bromo-4'-chloroacetophenone). cem.com The reduction can be performed using reagents like sodium borohydride, often supported on a solid matrix like alumina (B75360) or silica (B1680970) gel to facilitate a solvent-free reaction. cem.comsapub.org This approach not only speeds up the synthesis but also aligns with the principles of green chemistry by minimizing solvent waste. sapub.org Research has shown that a wide range of aldehydes and ketones can be reduced to their corresponding alcohols in high yields in just a few minutes under microwave irradiation. cem.comsapub.org

The following table compares reaction times and yields for conventional versus microwave-assisted organic syntheses, illustrating the typical advantages of the microwave approach.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Thioalkylation of Triazoles | 10-20 hours | 30-60 seconds | 20-40% higher yields | nih.gov |

| Synthesis of 1,2,3-Triazoles | 2-4 hours | 5-10 minutes | 10-20% higher yields | nih.gov |

| Reduction of Ketones (solvent-free) | Several hours | 10 minutes | High yields (>70-90%) | sapub.org |

| Saponification of Methyl Benzoate | ~1 hour (reflux) | 2.5 minutes | Comparable or higher yield | matanginicollege.ac.in |

Efficiency Enhancements and Reaction Rate Acceleration

The quest for more efficient and rapid chemical transformations has led to the adoption of advanced technologies in the synthesis of 2-bromo-1-(4-chlorophenyl)ethanol. A key area of improvement is the reduction of the precursor, 2-bromo-1-(4-chlorophenyl)ethanone. Advanced methodologies focus on accelerating this reduction step, leading to higher throughput and often improved product purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes. cem.com For the reduction of ketones, including structures similar to 2-bromo-1-(4-chlorophenyl)ethanone, microwave-assisted methods using reagents like sodium borohydride (NaBH₄) supported on solid matrices such as silica gel or alumina have proven highly effective. cem.comsapub.org This solventless approach not only accelerates the reaction but also simplifies the work-up process and reduces the generation of chemical waste, aligning with the principles of green chemistry. sapub.org

Another advanced approach is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst to effect the reduction. nih.govnih.gov This technique can offer high selectivity and mild reaction conditions. While specific applications to 2-bromo-1-(4-chlorophenyl)ethanone are not widely documented, the general applicability of this method to aryl ketones suggests its potential for efficient synthesis.

Comparative Analysis with Conventional Heating Methods

Conventional synthesis of 2-bromo-1-(4-chlorophenyl)ethanol typically involves the reduction of 2-bromo-1-(4-chlorophenyl)ethanone using a reducing agent like sodium borohydride in a suitable solvent, such as ethanol, under reflux conditions. researchgate.net This classical approach, while effective, often requires prolonged reaction times and sustained energy input to maintain the reflux temperature.

In contrast, microwave-assisted synthesis offers significant advantages. Research on the microwave-assisted reduction of various aldehydes and ketones has consistently demonstrated a substantial decrease in reaction time and often an increase in product yield. arkat-usa.org For instance, reductions that take several hours under conventional heating can often be completed within minutes using microwave irradiation. sapub.org

Below is a comparative table illustrating the typical differences between conventional heating and microwave-assisted methods for the reduction of aryl ketones, which is the key synthetic step to obtain 2-bromo-1-(4-chlorophenyl)ethanol.

| Parameter | Conventional Heating Method (e.g., Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours (e.g., 2-4 hours) | Minutes (e.g., 5-15 minutes) sapub.org |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) |

| Solvent Usage | Typically requires a solvent for heat transfer | Can be performed under solvent-free conditions sapub.org |

| Yield | Variable, can be high but may decrease with longer reaction times due to side reactions | Often higher yields due to rapid and uniform heating, minimizing byproduct formation cem.com |

| Work-up | Standard extraction and purification | Often simplified, especially in solvent-free systems |

The following table provides a more detailed, albeit representative, comparison of reaction conditions and outcomes for the reduction of a ketone to an alcohol, based on available data for similar compounds.

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|---|

| Conventional Heating | NaBH₄ | Ethanol | Reflux (approx. 78 °C) researchgate.net | Several hours researchgate.net | ~85-95% |

| Microwave-Assisted | NaBH₄ on Silica Gel | Solvent-free | N/A (Microwave Irradiation) | ~10 minutes sapub.org | >90% sapub.org |

These data clearly illustrate the efficiency gains of adopting advanced synthetic methodologies like microwave-assisted synthesis over conventional heating for the production of 2-bromo-1-(4-chlorophenyl)ethanol. The acceleration of the reaction rate not only enhances productivity but also contributes to more sustainable chemical manufacturing processes.

Mechanistic Investigations of 2 Bromo 1 4 Chlorophenyl Ethanol Reactivity

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 2-Bromo-1-(4-chlorophenyl)ethanol is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic, readily reacting with a variety of nucleophiles.

Heterocyclic compounds containing nitrogen, such as imidazole (B134444) and other azoles, are effective nucleophiles that can displace the bromide ion from the molecule. Computational studies have been conducted to investigate the nucleophilic substitution reaction between imidazole and the closely related compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one. researchgate.netsemanticscholar.org These studies, using Density Functional Theory (DFT), explore the reaction pathways and reactivity. researchgate.netsemanticscholar.org The reaction involves the nitrogen atom of the imidazole ring attacking the carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. researchgate.netsemanticscholar.org This results in the formation of imidazolyl-substituted products. For instance, the reaction of phenacyl bromide with imidazole yields azolylacetophenones. researchgate.net Similarly, 1,2,4-triazole (B32235) can react in the same manner. researchgate.net The resulting N-substituted imidazole derivatives are scaffolds for further synthesis; for example, reaction with phenyl isothiocyanate and phenacyl bromide can yield thienylazoles. researchgate.net

The Hantzsch thiazole (B1198619) synthesis is a well-established method for forming a thiazole ring, which involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant like thiourea (B124793) or thiosemicarbazide (B42300). encyclopedia.pubijper.org While 2-Bromo-1-(4-chlorophenyl)ethanol itself is a β-haloalcohol, its oxidized form, 2-bromo-1-(4-chlorophenyl)ethanone, is an α-haloketone and is a direct precursor for this synthesis. researchgate.net

The reaction mechanism begins with the nucleophilic attack of the sulfur atom from the thiourea or thioamide on the carbon bearing the bromine atom of the α-haloketone. encyclopedia.pub This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pub Studies have demonstrated the synthesis of various 4-phenyl-1,3-thiazole derivatives from substituted 2-bromo-1-phenylethanone compounds. researchgate.netasianpubs.org For example, reacting 2-bromo-1-phenylethanone with thiosemicarbazide and ethyl acetoacetate (B1235776) yields 2-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole. researchgate.net

Table 1: Synthesis of Thiazole Derivatives from Substituted 2-Bromo-1-phenylethanones This table presents data for compounds structurally related to 2-Bromo-1-(4-chlorophenyl)ethanone.

| α-Haloketone Reactant | Thioamide Source | Other Reactant | Product | Yield | Reference |

| 2-Bromoacetophenone | Thiosemicarbazide | Steroidal Carbonyl Compounds | Steroidal Thiazole Derivatives | 80-85% | encyclopedia.pub |

| 2-Bromo-1-phenylethanone | Thiosemicarbazide | Ethyl Acetoacetate | 2-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole | - | researchgate.net |

| Substituted Propargyl Bromides | Thiourea Derivatives | - | 2-Aminothiazoles | - | encyclopedia.pub |

Table is interactive and can be sorted by column headers.

The choice of solvent and catalyst significantly impacts the outcome of nucleophilic substitution reactions involving 2-Bromo-1-(4-chlorophenyl)ethanol and its derivatives.

Solvents: In the Hantzsch thiazole synthesis, ethanol (B145695) is a commonly used solvent. encyclopedia.pub For other nucleophilic substitutions, particularly those requiring a strong base, solvents like tetrahydrofuran (B95107) (THF) are employed. researchgate.net Dimethylformamide (DMF) has also been used as a solvent for domino alkylation-cyclization reactions to synthesize 2-aminothiazoles under microwave irradiation. encyclopedia.pub

Catalysts and Reaction Conditions: Many Hantzsch syntheses are performed simply by refluxing in ethanol. ijper.org However, conditions can be optimized. For instance, some syntheses of 2-aminothiazoles proceed without a catalyst under solvent-free conditions. organic-chemistry.org In other cases, bases are required. Sodium hydride (NaH) in THF is used as a base to facilitate the reaction with nucleophiles like substituted benzyl (B1604629) chlorides. researchgate.net Microwave heating has been shown to accelerate some reactions, such as the synthesis of steroidal thiazoles in ethanol, reducing reaction times to minutes. encyclopedia.pub

Transformation of the Hydroxyl Group

The secondary hydroxyl group on 2-Bromo-1-(4-chlorophenyl)ethanol is another key site for chemical modification, allowing for oxidation to a ketone or derivatization for subsequent synthetic steps.

The secondary alcohol functional group can be oxidized to the corresponding ketone, 2-bromo-1-(4-chlorophenyl)ethanone. This transformation is a critical step for reactions that require an α-haloketone starting material, such as the Hantzsch thiazole synthesis. Various oxidizing agents can accomplish this. One studied method for a similar compound, 4-bromophenyl ethanol, involves the use of polymer-supported chromic acid. asianpubs.org This reagent offers advantages like easier workup and the potential for reuse. asianpubs.org The kinetics of such oxidations can be studied to determine the reaction mechanism and optimize conditions. asianpubs.org The progress of the oxidation of 4-bromophenyl ethanol to 4-bromoacetophenone was monitored by measuring the optical density of the reaction mixture over time. asianpubs.org

Table 2: Kinetic Data for the Oxidation of 4-Bromophenyl Ethanol This table presents data for the oxidation of a structurally related alcohol, demonstrating principles applicable to the oxidation of 2-Bromo-1-(4-chlorophenyl)ethanol.

| Parameter Varied | Value | Rate x 10⁻⁴ min⁻¹ | Reference |

| Polymeric Reagent (mg) | 50 | 2.20 | asianpubs.org |

| Polymeric Reagent (mg) | 60 | 2.21 | asianpubs.org |

| Polymeric Reagent (mg) | 70 | 2.22 | asianpubs.org |

| Polymeric Reagent (mg) | 80 | 2.25 | asianpubs.org |

Table is interactive and can be sorted by column headers.

The hydroxyl group can be modified or "derivatized" to facilitate further reactions or for analytical purposes. The formation of 2-Bromo-1-(4-chlorophenyl)ethanol itself can be seen as a derivatization of the corresponding ketone; for example, 4-bromoacetophenone can be reduced to 4-bromophenyl ethanol using sodium borohydride (B1222165) in methanol. asianpubs.org This reversible transformation highlights the synthetic utility of the alcohol-ketone relationship.

Furthermore, the hydroxyl group can be converted into other functional groups. For analytical applications, hydroxyl groups are sometimes derivatized to introduce a tag that can be easily detected. For instance, a method for profiling pharmaceuticals in human plasma involves the derivatization of hydroxyl and carboxyl groups with p-bromophenacyl bromide (p-BPB). rsc.org This reagent attaches a bromine-containing tag to the molecule, allowing for sensitive detection using techniques like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org

Stereochemical Implications in Reaction Pathways

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that 2-Bromo-1-(4-chlorophenyl)ethanol can exist as two distinct stereoisomers: (R)-2-Bromo-1-(4-chlorophenyl)ethanol and (S)-2-Bromo-1-(4-chlorophenyl)ethanol. The spatial arrangement of the atoms, or stereochemistry, at this center has profound implications for the compound's reactivity and its utility as a synthetic intermediate. The synthesis of enantiomerically pure halohydrins is of significant interest as they are crucial precursors for producing pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

The primary route to obtaining enantiomerically pure 2-Bromo-1-(4-chlorophenyl)ethanol involves the asymmetric reduction of its prochiral precursor, 2-bromo-4'-chloroacetophenone (B15067). nih.gov This transformation is a key step where the stereochemical outcome is determined. The choice of catalyst—be it enzymatic or chemical—directly influences which enantiomer is formed, often with high selectivity.

Detailed research into the enzymatic reduction of 2-bromo-4'-chloroacetophenone has demonstrated the power of biocatalysis in controlling stereochemistry. Specific mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been engineered to produce either the (R) or (S) enantiomer with high enantiomeric excess (ee). nih.gov For instance, the P84S/I86A TeSADH mutant selectively produces the (R)-alcohol, while the ΔP84/A85G mutant yields the (S)-alcohol. nih.gov This enantiocomplementary behavior highlights how subtle changes in the enzyme's active site can completely reverse the stereopreference of the reduction reaction. nih.gov The ability to access either enantiomer is a significant advantage in synthetic chemistry, allowing for the targeted synthesis of different chiral downstream products.

The substituent on the phenyl ring of the substrate plays a critical role in controlling the stereopreference of these enzymatic reductions. nih.gov Studies on various substituted 2-haloacetophenones show that the electronic nature and position of the substituent can affect both the conversion rate and the enantioselectivity of the reaction. nih.gov

The stereospecificity of reactions involving 2-Bromo-1-(4-chlorophenyl)ethanol is fundamental to its chemical behavior. For example, in nucleophilic substitution reactions, the stereochemistry of the starting alcohol can determine the stereochemistry of the product. This control is essential when the alcohol is used as a building block in the total synthesis of complex, biologically active molecules where only a single stereoisomer possesses the desired activity. researchgate.net

The table below summarizes the findings from the asymmetric reduction of 2-bromo-4'-chloroacetophenone using different TeSADH enzyme mutants, illustrating the stereochemical control achievable in this reaction pathway. nih.gov

Table 1: Asymmetric Reduction of 2-Bromo-4'-chloroacetophenone (7a) using TeSADH Mutants nih.gov

| Catalyst (TeSADH Mutant) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| P84S/I86A | (R)-2-Bromo-1-(4-chlorophenyl)ethanol | 45 | >99 |

| ΔP84/A85G | (S)-2-Bromo-1-(4-chlorophenyl)ethanol | 21 | >99 |

Strategic Utility of 2 Bromo 1 4 Chlorophenyl Ethanol As a Synthetic Intermediate

Synthesis of Optically Active Styrene (B11656) Oxide Derivatives

The preparation of optically active styrene oxides is a critical process in synthetic organic chemistry, as these epoxides are chiral building blocks for numerous pharmaceuticals and fine chemicals. 2-Bromo-1-(4-chlorophenyl)ethanol serves as a key precursor in the synthesis of optically active 4-chlorostyrene (B41422) oxide.

Enantioselective Cyclization Methodologies

The primary route to optically active 4-chlorostyrene oxide from 2-bromo-1-(4-chlorophenyl)ethanol involves an intramolecular Williamson ether synthesis, which is an enantioselective cyclization. This reaction proceeds by the deprotonation of the hydroxyl group with a base, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon atom bearing the bromine atom. The stereochemistry of the starting alcohol directly dictates the stereochemistry of the final epoxide.

A crucial step in this methodology is the enantioselective reduction of the prochiral ketone, 2-bromo-1-(4-chlorophenyl)ethanone, to the corresponding chiral 2-bromo-1-(4-chlorophenyl)ethanol. This reduction can be achieved with high enantioselectivity using various methods, including biocatalysis with specific microorganisms or enzymes, or through the use of chiral reducing agents. For instance, certain yeast strains have been shown to asymmetrically reduce α-haloketones to the corresponding (S)- or (R)-halohydrins with high enantiomeric excess.

Precursor for Bioactive Molecules

The structural features of 2-bromo-1-(4-chlorophenyl)ethanol make it an ideal starting point for the synthesis of a diverse array of bioactive molecules. Its ability to be transformed into various functional groups allows for its incorporation into complex molecular scaffolds.

Construction of Capsaicin (B1668287) Analogs

Capsaicin, the pungent principle in chili peppers, and its analogs are known for their analgesic properties. The general structure of capsaicinoids consists of a vanillylamine (B75263) moiety linked to a fatty acid side chain via an amide bond. While not a direct precursor in the traditional sense, 2-bromo-1-(4-chlorophenyl)ethanol can be envisioned as a starting material for novel capsaicin analogs. Through a series of functional group transformations, the 1-(4-chlorophenyl)ethanol (B1581629) core can be modified to mimic the vanillyl group or to construct unique side chains. For example, the hydroxyl group could be converted to an amine, and the bromine atom could be displaced or used in coupling reactions to introduce different functionalities, ultimately leading to the synthesis of capsaicin analogs with potentially altered biological activities. The synthesis of capsaicin analogs often involves the coupling of vanillylamine or its derivatives with various carboxylic acids. tntech.edunih.gov

Incorporation into Imidazolyl Arylamides as Enzyme Inhibitors (e.g., CYP24A1)

The cytochrome P450 enzyme CYP24A1 is a key enzyme in the catabolism of vitamin D and is a target for the development of drugs to treat diseases such as cancer and psoriasis. prepchem.com A series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides have been synthesized and shown to be potent inhibitors of CYP24A1. chemicalbook.com The synthesis of these inhibitors can utilize 2-amino-1-(4-chlorophenyl)ethanol as a key intermediate. scbt.comachemblock.com This amino alcohol is readily prepared from 2-bromo-1-(4-chlorophenyl)ethanol by the substitution of the bromine atom with an amino group, for instance, through reaction with ammonia (B1221849) or an appropriate nitrogen nucleophile. The resulting 2-amino-1-(4-chlorophenyl)ethanol can then be coupled with various aryl acids to form the desired imidazolyl arylamide inhibitors.

Building Block for Thiazole (B1198619) and Triazole Scaffolds

Thiazole Scaffolds: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. 2-Bromo-1-(4-chlorophenyl)ethanone, the direct precursor to 2-bromo-1-(4-chlorophenyl)ethanol, is an ideal α-haloketone for this purpose. nih.govresearchgate.netscielo.br By reacting 2-bromo-1-(4-chlorophenyl)ethanone with a thioamide, a wide variety of 2,4-disubstituted thiazoles bearing a 4-chlorophenyl group at the 4-position can be synthesized. These thiazole derivatives are present in numerous biologically active compounds with a range of activities. nih.govresearchgate.net

Triazole Scaffolds: 1,2,3-Triazoles are another important class of heterocycles with diverse applications. A common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). An alternative route involves the reaction of epoxides with azides. nih.govresearchgate.netacs.orgorientjchem.org 2-Bromo-1-(4-chlorophenyl)ethanol can be readily converted to its corresponding epoxide, 4-chlorostyrene oxide, by treatment with a base. This epoxide can then react with an azide (B81097) source, often in the presence of a catalyst, to open the epoxide ring and subsequently form the 1,2,3-triazole ring. This approach allows for the introduction of the 1-(4-chlorophenyl)ethanol backbone into a triazole scaffold.

Role in Mannich Base Synthesis for Heterocyclic Systems

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom. wikipedia.orglibretexts.orgnih.gov The product is a β-amino-carbonyl compound known as a Mannich base. These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic systems. mdpi.com

While direct examples using 2-bromo-1-(4-chlorophenyl)ethanol might not be prevalent, its precursor, 2-bromo-1-(4-chlorophenyl)ethanone, possesses an active α-hydrogen that can participate in the Mannich reaction. researchgate.net In a typical Mannich reaction, the ketone would react with a pre-formed iminium ion, generated from an amine and formaldehyde (B43269), to yield a β-amino-α-bromo-ketone. This product can then be a versatile intermediate for further transformations into complex heterocyclic structures.

Application in Fluoroquinolone-Core Conjugates

The development of hybrid molecules that conjugate existing pharmacophores is a prominent strategy in medicinal chemistry to enhance therapeutic efficacy and overcome resistance. Fluoroquinolones, a major class of synthetic antibiotics, are frequently modified to create such hybrid compounds. nih.gov 2-Bromo-1-(4-chlorophenyl)ethanol serves as a key building block in the synthesis of complex fluoroquinolone-core conjugates.

Research has demonstrated its utility in multi-component reactions to create novel Mannich bases. researchgate.net Specifically, the precursor ketone, 2-bromo-1-(4-chlorophenyl)ethanone, is first reduced to 2-bromo-1-(4-chlorophenyl)ethanol using reagents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). researchgate.net This intermediate alcohol is then employed in a one-pot, three-component reaction involving a fluoroquinolone (such as ciprofloxacin (B1669076) or norfloxacin) and an amine, like a derivative of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. researchgate.net This reaction, facilitated by formaldehyde in dimethylformamide (DMF), results in the formation of a complex Mannich base that incorporates the fluoroquinolone core, the triazole moiety, and the 1-(4-chlorophenyl)ethanol backbone. researchgate.net

| Component | Role in Conjugate Synthesis | Example Reactant |

| Core Scaffold | Provides the foundational structure derived from 2-Bromo-1-(4-chlorophenyl)ethanol. | 2-Bromo-1-(4-chlorophenyl)ethanol |

| Fluoroquinolone | Acts as the antibacterial pharmacophore integrated into the final molecule. | Ciprofloxacin, Norfloxacin |

| Amine Component | A third component that adds structural diversity and potential biological activity. | 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivative |

| Linking Agent | Facilitates the Mannich reaction to connect the components. | Formaldehyde (HCHO) |

Elaboration into Complex Chemical Structures

The bifunctional nature of 2-Bromo-1-(4-chlorophenyl)ethanol, containing both a reactive bromine atom and a hydroxyl group, makes it an excellent starting point for elaboration into more complex molecular architectures. The bromine atom, being a good leaving group, is particularly susceptible to nucleophilic displacement, allowing for the straightforward introduction of various substituents.

A clear example of this elaboration is the synthesis of 2-(2-bromoanilino)-1-(4-chlorophenyl)ethanol. nih.gov In this transformation, the bromine atom of the parent molecule is displaced by the amino group of 2-bromoaniline. This reaction creates a new carbon-nitrogen bond, extending the molecular framework and incorporating a new aromatic ring system. Such elaborations are fundamental in building libraries of related compounds for structure-activity relationship studies.

| Starting Material | Reagent | Elaborated Product |

| 2-Bromo-1-(4-chlorophenyl)ethanol | 2-Bromoaniline | 2-(2-Bromoanilino)-1-(4-chlorophenyl)ethanol nih.gov |

This synthetic versatility allows chemists to use 2-bromo-1-(4-chlorophenyl)ethanol as a scaffold, systematically modifying its structure to achieve desired chemical and physical properties in the target molecule.

Functional Group Interconversions and Diversification

The strategic value of 2-Bromo-1-(4-chlorophenyl)ethanol is significantly enhanced by the potential for diverse functional group interconversions (FGIs) at its two reactive sites. These transformations allow for the generation of a wide array of derivatives from a single, readily accessible intermediate.

The bromo group is an excellent leaving group for Sₙ2 reactions. vanderbilt.edu It can be displaced by a variety of nucleophiles to introduce new functionalities. For instance, reaction with sodium azide (NaN₃) would yield the corresponding azido-alcohol, while reaction with potassium cyanide (KCN) would produce the cyano-alcohol. vanderbilt.edu Furthermore, the Finkelstein reaction, using sodium iodide in acetone, can be employed to convert the bromide into the more reactive iodide. vanderbilt.edu

The hydroxyl group can also be readily transformed. It can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu This activation renders the position more susceptible to nucleophilic attack. Alternatively, the hydroxyl group can be directly converted to other halides; for example, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield the corresponding dibromo or chloro-bromo derivative, respectively. vanderbilt.edu

The table below summarizes some key functional group interconversions possible with this scaffold.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Bromo (-Br) | Sodium azide (NaN₃) | Azido (-N₃) vanderbilt.edu |

| Bromo (-Br) | Potassium cyanide (KCN) | Cyano (-CN) vanderbilt.edu |

| Bromo (-Br) | Sodium iodide (NaI) | Iodo (-I) vanderbilt.edu |

| Hydroxyl (-OH) | Tosyl chloride (TsCl) | Tosylate (-OTs) vanderbilt.edu |

| Hydroxyl (-OH) | Thionyl chloride (SOCl₂) | Chloro (-Cl) vanderbilt.edu |

| Hydroxyl (-OH) | Phosphorus tribromide (PBr₃) | Bromo (-Br) vanderbilt.edu |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Bromo-1-(4-chlorophenyl)ethanol by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Bromo-1-(4-chlorophenyl)ethanol exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted chlorophenyl ring typically appear as two doublets in the downfield region, a result of their distinct electronic environments. The proton attached to the carbon bearing the hydroxyl group (the methine proton) appears as a multiplet, its splitting pattern influenced by the adjacent methylene (B1212753) protons. The two diastereotopic protons of the bromomethyl group (-CH2Br) also give rise to separate signals, often appearing as a multiplet due to coupling with the methine proton. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

Interactive Data Table: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | ~7.30-7.40 | d |

| Aromatic (C₆H₄) | ~7.20-7.30 | d |

| Methine (CH-OH) | ~4.90-5.00 | dd |

| Methylene (CH₂Br) | ~3.60-3.70 | m |

| Hydroxyl (OH) | Variable | s (broad) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The spectrum for 2-Bromo-1-(4-chlorophenyl)ethanol will show distinct signals for the two carbons of the ethanol (B145695) backbone and the four unique carbons of the 4-chlorophenyl group. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon to which the ethanol substituent is attached (C-C) will have characteristic chemical shifts in the aromatic region. The carbon bearing the hydroxyl group (C-OH) and the carbon bonded to the bromine atom (C-Br) will appear in the aliphatic region of the spectrum. The more electronegative chlorine atom causes a greater deshielding effect and a higher chemical shift for the carbon it is attached to compared to the effect of bromine. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-Cl (Aromatic) | ~133-134 |

| C-C (Aromatic) | ~139-140 |

| CH (Aromatic) | ~128-129 |

| CH (Aromatic) | ~127-128 |

| CH-OH | ~75-76 |

| CH₂Br | ~38-39 |

Note: Chemical shifts are predicted values and can vary.

To resolve any spectral ambiguities and definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, showing a correlation between the methine proton (CH-OH) and the methylene protons (CH₂Br). An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in 2-Bromo-1-(4-chlorophenyl)ethanol by analyzing the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol appears in the 1050-1250 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Alcohol (C-O) | Stretching | 1050-1250 |

| Alkyl Halide (C-Cl) | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of 2-Bromo-1-(4-chlorophenyl)ethanol. uni.lu In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting ions are detected. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, this peak will appear as a characteristic cluster of peaks. Common fragmentation patterns include the loss of a bromine radical, a water molecule from the alcohol group, or cleavage of the carbon-carbon bond between the alcohol and the aromatic ring. The resulting fragment ions provide further evidence for the proposed structure. The predicted monoisotopic mass of 2-Bromo-1-(4-chlorophenyl)ethanol is 233.94472 Da. uni.lu

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of 2-Bromo-1-(4-chlorophenyl)ethanol and for separating its enantiomers if it is present as a racemic mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity analysis. These methods can separate the target compound from starting materials, byproducts, and other impurities. For the separation of the (R)- and (S)-enantiomers, chiral chromatography is employed. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, which selectively interact with one enantiomer more strongly than the other, leading to their separation. The development of such chromatographic methods is crucial for obtaining enantiomerically pure forms of the compound for stereospecific studies.

Gas Chromatography (GC) for Conversion and Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like 2-Bromo-1-(4-chlorophenyl)ethanol and for monitoring the progress of its synthesis. In a typical synthesis, such as the reduction of 2-bromo-1-(4-chlorophenyl)ethanone, GC can be used to track the disappearance of the starting material and the appearance of the product over time. This allows for the determination of reaction completion and conversion rates.

For purity assessment, a sample of the final product is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase coated on the column and the inert carrier gas (mobile phase). A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes from the column. The retention time is characteristic of the compound, while the peak area corresponds to its relative amount.

The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. GC-MS is particularly useful as it provides mass spectra for each peak, aiding in the identification of the main product and any synthesis-related impurities or by-products. nih.govhpst.cz While specific operational parameters are optimized for each analysis, a general method can be inferred from standard practices for similar aromatic compounds. nist.gov

| Parameter | Typical Value/Condition | Purpose |

| Instrument | Gas Chromatograph with FID or MS detector | Separation and detection of volatile compounds |

| Column | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on boiling point and polarity |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |

| Detector Temperature | 280-300 °C | Prevents condensation of analytes post-separation |

| Data Analysis | Peak area integration | Quantifies the relative amounts of product and impurities |

Table 1. Representative Gas Chromatography (GC) Parameters for Purity Analysis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

2-Bromo-1-(4-chlorophenyl)ethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As these enantiomers often exhibit different biological activities, determining the enantiomeric purity, or enantiomeric excess (ee), is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for this analysis. nih.gov

Chiral HPLC separates the enantiomers by exploiting their differential interactions with the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly effective for this class of compounds. nih.gov The sample is dissolved in a suitable mobile phase and pumped through the chiral column. The two enantiomers interact with the chiral environment of the stationary phase to different extents, leading to different retention times and their separation into two distinct peaks. tsijournals.com

The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram. For instance, if the areas of the two enantiomers are A1 and A2, the ee (%) is calculated as: |(A1 - A2) / (A1 + A2)| x 100. A UV detector is typically used for detection, set to a wavelength where the chlorophenyl group absorbs strongly.

| Parameter | Typical Value/Condition | Purpose |

| Instrument | HPLC system with UV detector | High-resolution separation of non-volatile compounds |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Whelk-O1) | Enables the separation of enantiomers |

| Mobile Phase | Normal Phase (e.g., n-hexane/ethanol) or Polar Organic | Elutes the enantiomers at different rates |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation |

| Column Temperature | 25 - 40 °C | Affects retention time and resolution |

| Detection | UV at ~220 nm or 254 nm | Detects the aromatic ring of the analyte |

| Data Analysis | Peak area integration of enantiomer peaks | Calculation of enantiomeric ratio and enantiomeric excess (ee) |

Table 2. Representative Chiral HPLC Parameters for Enantiomeric Purity Analysis. nih.govtsijournals.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen, sulfur, and halogens) in a compound. This method serves to verify the empirical formula of a newly synthesized compound and, in conjunction with molecular weight data from mass spectrometry, confirms its molecular formula. davidson.edu For 2-Bromo-1-(4-chlorophenyl)ethanol, this analysis is essential to confirm that the synthesis has yielded the correct product with the expected stoichiometry.

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures (typically >900 °C) in a stream of oxygen. The combustion products (CO₂, H₂O, etc.) are passed through a series of separation columns and detectors that quantify each component. Halogens like bromine and chlorine are also specifically measured.

The experimentally determined weight percentages of each element are then compared with the theoretical values calculated from the molecular formula, C₈H₈BrClO. chemicalbook.com A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical Weight % |

| Carbon | C | 12.011 | 8 | 96.088 | 40.81% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.42% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.93% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.05% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.79% |

| Total | C₈H₈BrClO | - | - | 235.508 | 100.00% |

Table 3. Theoretical Elemental Composition of 2-Bromo-1-(4-chlorophenyl)ethanol.

Future Directions and Emerging Research Avenues for 2 Bromo 1 4 Chlorophenyl Ethanol

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. ijesrr.org For the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol and related halohydrins, research is shifting away from conventional methods that often rely on hazardous reagents and solvents. ijesrr.orgresearchgate.net Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are guiding the innovation of new synthetic routes. ijesrr.orgmdpi.com

A key area of development is the use of biocatalysis. Biocatalytic routes offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. unipd.it For instance, the enzymatic reduction of the precursor ketone, 2-bromo-4'-chloroacetophenone (B15067), presents a green alternative to traditional chemical reductants. unipd.itnih.gov Another sustainable approach involves the use of alternative energy sources like microwave irradiation, which can significantly shorten reaction times, increase yields, and reduce solvent usage compared to conventional heating methods. mdpi.comresearchgate.net Solvent-free, or solid-state, reactions are also being explored, which can be initiated by thermal processes or irradiation, further minimizing waste and the use of hazardous substances. ijesrr.org The overarching goal is to design processes with a lower E-factor (kg of waste per kg of product), making the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol more economically and environmentally sustainable. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high enantioselectivity in the synthesis of chiral molecules like 2-Bromo-1-(4-chlorophenyl)ethanol is critical, as different enantiomers can have vastly different biological activities. Research is actively exploring novel catalytic systems to enhance the stereochemical control of the synthesis, primarily through the asymmetric reduction of 2-bromo-4'-chloroacetophenone.

Biocatalysis stands out as a highly effective strategy. Engineered secondary alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) have demonstrated the ability to produce specific enantiomers of 2-halo-1-arylethanols with high enantiomeric excess (ee). unipd.itnih.gov For example, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been shown to produce either the (R) or (S) enantiomer of 2-Bromo-1-(4-chlorophenyl)ethanol with high enantiopurity, depending on the specific mutant used. nih.gov Similarly, microorganisms such as Geotrichum candidum can reduce the ketone precursor to the (R)-alcohol with greater than 99% ee. researchgate.net

Beyond biocatalysts, research into chiral metal-based catalysts, such as those involving chiral oxazaborolidines, continues to be a promising area. nih.gov These catalysts can facilitate the enantioselective reduction of ketones with high efficiency. nih.gov The development of modular, chiral nickel catalysts for the stereoconvergent coupling of racemic α-haloboranes also points toward new strategies for creating chiral centers with high fidelity, a principle that could be adapted for halohydrin synthesis. nih.gov

Table 1: Research Findings on Catalytic Systems

| Catalyst System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| P84S/A85G TeSADH mutant | 2-bromo-4′-chloroacetophenone | (R)-2-bromo-1-(4-chlorophenyl)ethanol | Produced (R)-alcohol with high enantioselectivity. | nih.gov |

| ΔP84/A85G TeSADH mutant | 2-bromo-4′-chloroacetophenone | (S)-2-bromo-1-(4-chlorophenyl)ethanol | Yielded (S)-halohydrin, albeit with low to medium conversion. | nih.gov |

| Geotrichum candidum | 2-bromo-4'-chloroacetophenone | (R)-2-bromo-1-(4-chlorophenyl)ethanol | Effective enantioselective reduction to the (R)-halohydrin with >99% ee. | researchgate.net |

| Chiral Oxazaborolidines | Ketones | Chiral Alcohols | Catalyzes the reduction of ketones by borane (B79455) with high enantioselectivity. | nih.gov |

Application in Materials Science and Polymer Chemistry

While primarily known as a synthetic intermediate in pharmaceuticals and fine chemicals, the structural motifs of 2-Bromo-1-(4-chlorophenyl)ethanol hold potential for applications in materials science and polymer chemistry. Halohydrins are direct precursors to epoxides through an intramolecular SN2 reaction in the presence of a base. wikipedia.orgallen.in

Epoxides are a crucial class of monomers used in the production of epoxy resins, adhesives, and composites. The specific structure of the epoxide derived from 2-Bromo-1-(4-chlorophenyl)ethanol, containing a chlorophenyl group, could impart desirable properties such as thermal stability, flame retardancy, and specific refractive indices to the resulting polymers. Megatons of chlorohydrins are produced annually as precursors to important polymers. wikipedia.org Future research could focus on the synthesis and polymerization of the epoxide derived from 2-Bromo-1-(4-chlorophenyl)ethanol to create novel polymers with tailored properties for advanced applications. Furthermore, the presence of both a hydroxyl and a bromo group allows for versatile post-synthesis modification, enabling its incorporation into various polymer backbones or as a functional side group.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for improved efficiency, safety, and consistency. mit.edu Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol. mdpi.com

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of potentially hazardous intermediates. mit.edumdpi.com For instance, reactions that are difficult to control in batch, such as those involving highly viscous liquids or the generation of gas, can be managed more easily in a flow reactor. mit.edu The integration of synthesis, purification, and even final dosage formation into a single, end-to-end continuous process is a major long-term goal. mit.edu Research into the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol using flow reactors, potentially coupled with in-line purification and real-time monitoring, could lead to a more streamlined, automated, and cost-effective manufacturing process. mdpi.com

Advanced Computational Design for Targeted Synthesis and Reactivity Prediction

Computational chemistry is an increasingly powerful tool for accelerating the development of chemical processes. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to the synthesis and study of 2-Bromo-1-(4-chlorophenyl)ethanol. mdpi.comnih.gov

DFT calculations can provide deep insights into reaction mechanisms, transition state energies, and the electronic properties of reactants and catalysts. mdpi.com This understanding can guide the design of more efficient catalysts for enhanced selectivity and help predict the reactivity of the molecule. For example, calculating descriptors like the global electrophilicity index can classify the compound's reactivity, aiding in the design of subsequent synthetic steps. mdpi.com QSAR studies can be employed to build models that correlate molecular descriptors with specific properties, which could be used to predict the biological activity or physical properties of derivatives of 2-Bromo-1-(4-chlorophenyl)ethanol without the need for extensive empirical screening. nih.gov These computational approaches enable a more targeted and rational design of experiments, reducing the time and resources required for process optimization and discovery.

Q & A

Basic: What are the standard synthetic routes for 2-bromo-1-(4-chlorophenyl)ethanol, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or reduction of its ketone precursor, 2-bromo-1-(4-chlorophenyl)ethanone. For example, Method 1 involves refluxing the ethanone derivative with sodium ethoxide in ethanol for 18 hours, followed by solvent evaporation and recrystallization (acetone:water, 1:3) . Method 2 employs microwave-assisted synthesis (120°C, 150 W, 6 min), significantly reducing reaction time while maintaining comparable yields . Traditional reflux methods may introduce thermal degradation byproducts, whereas microwave irradiation enhances reproducibility and minimizes side reactions. Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants) and solvent selection (ethanol for solubility and stability) .

Advanced: How can reaction intermediates and byproducts be systematically characterized during the synthesis of 2-bromo-1-(4-chlorophenyl)ethanol?

Answer:

Intermediate analysis requires a combination of chromatographic and spectroscopic techniques:

- TLC/HPLC : Monitor reaction progress using ethyl acetate/hexane mobile phases to separate brominated intermediates.

- NMR : H and C NMR can distinguish the ethanol product (δ ~4.8 ppm for -CHOH) from unreacted ethanone (δ ~5.2 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 249.94 for CHBrClO).

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, SHELX software (SHELXL-2018) refines crystal structures with R-factors <0.05, validated using PLATON .

Basic: What analytical techniques are critical for confirming the molecular structure of 2-bromo-1-(4-chlorophenyl)ethanol?

Answer:

- FT-IR : Identifies functional groups (e.g., O-H stretch at 3300–3500 cm, C-Br at ~550 cm) .

- NMR Spectroscopy : H NMR reveals splitting patterns for the -CHOH group (δ 3.6–4.1 ppm, triplet) and aryl protons (δ 7.2–7.8 ppm, doublets) .

- Elemental Analysis : Validates purity (e.g., C: 38.3%, H: 2.8%, Br: 31.9%, Cl: 14.1%) .

Advanced: How does microwave-assisted synthesis compare to traditional heating in the preparation of derivatives from 2-bromo-1-(4-chlorophenyl)ethanol?

Answer:

Microwave (MW) synthesis (e.g., 175 W, 6 min) accelerates reactions via uniform dielectric heating, reducing side products like elimination derivatives (e.g., vinyl halides). Key advantages:

- Time Efficiency : 6 minutes vs. 18 hours for conventional reflux .

- Yield Improvement : 85–90% vs. 70–75% due to minimized thermal decomposition .

- Energy Savings : MW reduces energy consumption by ~80% .

However, scalability challenges exist due to pressure limitations in closed-vessel systems.

Basic: What are the primary applications of 2-bromo-1-(4-chlorophenyl)ethanol in heterocyclic chemistry?

Answer:

The compound serves as a versatile intermediate:

- Imidazole Synthesis : Reacts with 2-aminopyrimidine to form 4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine via cyclocondensation .

- Mannich Bases : Forms antimicrobial derivatives when condensed with triazoles or quinolones under basic conditions .

- Conazole Analogues : Used in microwave-assisted synthesis of antifungal agents .

Advanced: What strategies mitigate enantiomeric impurities during the reduction of 2-bromo-1-(4-chlorophenyl)ethanone to its ethanol derivative?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with NaBH to achieve enantiomeric excess (>90%) .

- Kinetic Resolution : Enzymatic reduction (e.g., alcohol dehydrogenases) selectively produces one enantiomer .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures .

Basic: How is 2-bromo-1-(4-chlorophenyl)ethanol utilized in catalytic oxidation studies?

Answer:

The compound is oxidized to 2-bromo-1-(4-chlorophenyl)ethanone using Ru(III)-polyoxometalate catalysts (e.g., TBHP oxidant, room temperature). Key metrics:

- Yield : 98% with >99% selectivity .

- Recyclability : Catalysts retain activity for ≥5 cycles .

This method avoids harsh conditions (e.g., CrO), aligning with green chemistry principles.

Advanced: What computational methods validate the electronic structure of 2-bromo-1-(4-chlorophenyl)ethanol?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts bond lengths (C-Br: 1.93 Å) and Mulliken charges .

- Molecular Dynamics : Simulates solvent interactions (e.g., ethanol) to optimize recrystallization conditions .

- SHELX Refinement : Validates crystallographic data against experimental XRD results (R-factor <0.05) .

Basic: What safety protocols are essential when handling 2-bromo-1-(4-chlorophenyl)ethanol?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How do substituent effects (e.g., Cl vs. Br) influence the reactivity of 2-bromo-1-(4-chlorophenyl)ethanol in cross-coupling reactions?

Answer:

- Electrophilicity : Bromine’s lower electronegativity (vs. Cl) enhances susceptibility to nucleophilic attack (e.g., Suzuki coupling).

- Steric Effects : Para-chloro groups reduce steric hindrance, favoring aryl-aryl bond formation (e.g., Heck reaction) .

- Leaving Group Ability : Bromine’s superior leaving capacity (vs. Cl) accelerates SN reactions with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products